イソフェンホスオキソン

概要

説明

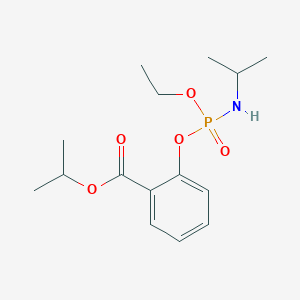

Isofenphos oxon is an organophosphorus pesticide, which belongs to the class of organic phosphate ester compounds. It is an oxo product of isofenphos and is occasionally used as an insecticide in agriculture and horticulture. Isofenphos oxon is a colorless to light yellow liquid with a pungent odor. Its chemical formula is C15H24NO5P, and its molecular weight is 329.33 g/mol .

科学的研究の応用

Isofenphos oxon has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of organophosphorus pesticides.

Biology: Isofenphos oxon is studied for its effects on various biological systems, including its toxicity and metabolic pathways.

Medicine: Research on isofenphos oxon includes its potential effects on human health and its role in pesticide poisoning cases.

Industry: It is used in agriculture and horticulture to control pests on various crops, including fruit trees, vegetables, and tea

生化学分析

Biochemical Properties

Isofenphos Oxon plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The major metabolic pathways of Isofenphos include oxidative desulfuration of Isofenphos to Isofenphos Oxon and hydrolysis of Isofenphos Oxon and/or parent Isofenphos to isopropyl salicylate .

Cellular Effects

Isofenphos Oxon has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Isofenphos Oxon involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isofenphos Oxon change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Isofenphos Oxon vary with different dosages in animal models . Detailed studies on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Isofenphos Oxon is involved in certain metabolic pathways, interacting with various enzymes or cofactors

準備方法

Isofenphos oxon is typically synthesized through the oxidation of isofenphos. The preparation process involves multiple steps and intermediates. The oxidation reaction is carried out under controlled conditions to ensure the formation of isofenphos oxon. Industrial production methods may involve the use of specific oxidizing agents and catalysts to achieve high yields and purity .

化学反応の分析

Isofenphos oxon undergoes various chemical reactions, including:

Oxidation: Isofenphos oxon can be further oxidized to form other metabolites.

Hydrolysis: It can undergo hydrolysis to produce isopropyl salicylate and other products.

Desulfuration: The oxidative desulfuration of isofenphos to isofenphos oxon is a common metabolic pathway

Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and specific enzymes that catalyze these reactions. The major products formed from these reactions include isopropyl salicylate and other water-soluble metabolites .

作用機序

Isofenphos oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets involved include the active site of acetylcholinesterase, where isofenphos oxon binds and inhibits the enzyme’s activity .

類似化合物との比較

Isofenphos oxon is similar to other organophosphorus pesticides, such as:

Fenamiphos: Another organophosphorus pesticide used as a nematicide.

Coumaphos: An insecticide used to control pests on livestock.

Parathion methyl: A widely used organophosphorus insecticide.

Chlorpyrifos: An organophosphorus pesticide used to control a variety of pests.

Isofenphos oxon is unique in its specific use as an oxo product of isofenphos and its broad-spectrum insecticidal effect. It is particularly effective against soil-dwelling insects and has a distinct metabolic pathway involving oxidative desulfuration and hydrolysis .

生物活性

Isofenphos oxon (IFPO) is a highly toxic metabolite of the organophosphorus pesticide isofenphos (IFP). Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of isofenphos oxon.

Isofenphos oxon is an organophosphate that exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. By inhibiting AChE, IFPO leads to an accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of muscles, glands, and the central nervous system, which can lead to toxicity.

Key Mechanism:

- AChE Inhibition : IFPO has been identified as a potent inhibitor of AChE, with studies indicating that it is more effective than its parent compound, isofenphos .

1. In Vitro Studies

Research has shown that IFPO exhibits significant anti-AChE activity. A study demonstrated that the inhibition of AChE by IFPO was dose-dependent, with varying levels of potency based on the chiral nature of the compound .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Isofenphos Oxon | 0.12 | Potent AChE inhibitor |

| Isofenphos | 0.25 | Less active than IFPO |

2. In Vivo Studies

In vivo studies conducted on male Sprague Dawley rats have highlighted the metabolic pathways and toxicokinetics of IFPO. Following exposure, significant concentrations were detected in blood and liver tissues, suggesting bioaccumulation potential .

- Metabolism : After administration, IFPO was found to be metabolized into various chiral metabolites including isocarbophos oxon (ICPO), which also exhibits AChE inhibition properties .

Case Study 1: Neurotoxicity in Animal Models

A study involving White Leghorn hens reported that administration of isofenphos at doses leading to high exposure resulted in neurotoxic symptoms such as locomotor ataxia and paralysis. Histopathological evaluations revealed minimal changes in nervous tissue but indicated significant acute toxicity at high doses .

Case Study 2: Biomonitoring in Humans

Recent findings suggest that ICPO can serve as a biomarker for exposure to IFP and its metabolites in humans. This study indicated a preferential degradation of (R)-IFP over (S)-IFP, with implications for understanding human exposure risks .

Environmental Impact

The persistence and toxicity of isofenphos oxon raise concerns regarding its environmental impact. Studies have shown that residues remain detectable in agricultural products long after application, necessitating careful monitoring and regulation .

特性

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPKTNAUCDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865585 | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31120-85-1 | |

| Record name | Isofenphos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isofenphos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。